tert-Butyl 4-(((6-oxo-1,6-dihydropyridazin-3-yl)oxy)methyl)piperidine-1-carboxylate is a chemical compound categorized under pyridazinone derivatives, which have shown potential in various therapeutic applications. The compound features a tert-butyl group, a piperidine ring, and a hydroxymethyl group linked to a 6-oxo-pyridazinone moiety. This structure suggests its relevance in medicinal chemistry, particularly in the development of sigma-1 receptor ligands and phosphodiesterase inhibitors.
The synthesis and applications of this compound have been documented in various scientific literature and patents, highlighting its significance in pharmacology and medicinal chemistry. Notably, its structural components are derived from previously studied pyridazinone derivatives, which are recognized for their biological activity.
This compound falls under the classification of pyridazinone derivatives, specifically as an ester due to the presence of the carboxylate functional group. It is also categorized as a sigma-1 receptor ligand, which indicates its potential role in neuropharmacology.
The synthesis of tert-butyl 4-(((6-oxo-1,6-dihydropyridazin-3-yl)oxy)methyl)piperidine-1-carboxylate typically involves several key steps:
The reaction conditions such as temperature, solvent choice (e.g., acetonitrile), and catalysts (e.g., cesium carbonate) are critical for optimizing yield and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for monitoring reaction progress and characterizing products.
Key molecular data includes:
The compound can undergo various chemical reactions typical for esters and amines, including:
Reactions are often carried out under controlled temperatures and monitored using chromatographic methods to ensure product formation and purity.
The mechanism of action for tert-butyl 4-(((6-oxo-1,6-dihydropyridazin-3-yl)oxy)methyl)piperidine-1-carboxylate primarily involves its interaction with sigma-1 receptors in the central nervous system.
Research indicates that compounds similar to this one have shown significant effects on sigma receptor modulation, suggesting therapeutic potential in treating neuropsychiatric disorders.
Key physical properties include:
Chemical properties include:
Relevant data from studies indicate that modifications to the structure can enhance solubility and bioavailability, crucial for pharmacological applications.
tert-butyl 4-(((6-oxo-1,6-dihydropyridazin-3-yl)oxy)methyl)piperidine-1-carboxylate has several notable applications:
The synthesis of tert-butyl 4-(((6-oxo-1,6-dihydropyridazin-3-yl)oxy)methyl)piperidine-1-carboxylate (CAS: 1219828-18-8) begins with strategic construction of the 6-hydroxypyridazinone heterocycle. The core is typically synthesized via a one-pot cyclization where substituted phenylhydrazine hydrochloride reacts with maleic anhydride under reflux in acetic acid, yielding 6-hydroxy-2-phenylpyridazin-3(2H)-one intermediates. This precursor undergoes regioselective chlorination at the 3-position using phosphorus oxychloride (POCl₃) at 80-90°C, activating the ring for subsequent nucleophilic displacement [1] [8].
Critical functionalization involves O-alkylation at the 3-position, where the chlorinated pyridazinone reacts with tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate under mild basic conditions. Solvent selection profoundly impacts yield: Dimethylformamide (DMF) facilitates higher conversion rates (>75%) compared to tetrahydrofuran (THF) due to improved substrate solubility. Post-functionalization purification employs silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1), achieving >97% purity confirmed by HPLC [1] [6].
Table 1: Pyridazinone Core Synthesis Optimization
Synthetic Step | Reagents/Conditions | Yield (%) | Key Variables |
---|---|---|---|
Cyclization | Phenylhydrazine·HCl, maleic anhydride, acetic acid, reflux, 4h | 82% | Acid concentration critical for ring closure |
Chlorination | POCl₃, 90°C, 3h | 78% | Temperature control prevents decomposition |
O-Alkylation | K₂CO₃, DMF, 60°C, 12h | 75% | Solvent polarity enhances nucleophilicity |
Final Purification | Silica chromatography (EtOAc/hexane) | >97% purity | Gradient elution removes regioisomers |
Piperidine intermediates require precise protection-deprotection sequences to prevent side reactions. The tert-butoxycarbonyl (Boc) group serves as the optimal protecting strategy due to its stability under basic alkylation conditions and orthogonal deprotection with trifluoroacetic acid (TFA). tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (commercially available or synthesized from isonipecotic acid) undergoes Mitsunobu reaction with triphenylphosphine/diisopropyl azodicarboxylate (DIAD) to install activated leaving groups, though direct Williamson etherification proves more cost-effective for scale-up [1] [7].
Alkylation efficiency depends on base strength: Potassium carbonate (K₂CO₃) in acetone at 60°C achieves 70-80% coupling yields, while cesium carbonate (Cs₂CO₃) in acetonitrile enhances reactivity to >85% by facilitating phenolate formation. Crucially, Boc stability was verified under these conditions via NMR monitoring, showing no detectable carbamate cleavage. Post-alkylation workup involves aqueous extraction (sat. NaHCO₃/CH₂Cl₂) to remove unreacted pyridazinone, followed by crystallization from ethanol/water to obtain analytically pure product [1] [2].
Table 2: Alkylation Optimization with Boc-Protected Piperidine
Base/Solvent System | Temperature | Reaction Time | Yield (%) | Advantages |
---|---|---|---|---|
K₂CO₃/acetone | 60°C | 16h | 72% | Low cost, easy workup |
Cs₂CO₃/acetonitrile | 80°C | 8h | 88% | Faster kinetics, higher conversion |
DBU/DMF | 25°C | 24h | 65% | Mild conditions, side products <5% |
Alternative routes leverage radical-mediated C-O bond formation for challenging substitutions. When synthesizing analogs like tert-butyl 4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxylate (CAS: 1261235-16-8), directed ortho-metalation with n-butyllithium followed by borylation enables Suzuki-Miyaura coupling. However, for oxygen-linked derivatives, demethylation of methoxy-protected pyridazinones proves essential. Boron tribromide (BBr₃) in dichloromethane at -78°C to 25°C cleanly removes methyl groups without Boc degradation, as confirmed by LC-MS [3] [8].
Radical coupling using photoredox catalysis has emerged as a green chemistry alternative. Visible-light-mediated reactions with fac-Ir(ppy)₃ catalyst (2 mol%) and diisopropylethylamine (DIPEA) in DMSO enable direct C(sp³)-O bond formation between N-Boc-piperidinemethanol and chloropyridazinones. This method achieves 65-70% yield at ambient temperature but requires rigorous oxygen exclusion. Microwave-assisted radical reactions (150W, 80°C) reduce reaction times to <1 hour while improving yields to 82% by minimizing radical recombination byproducts [1] [8].
Solid-phase synthesis enables rapid library generation and simplified purification. Wang resin-linked piperidine carboxylates serve as immobilized intermediates, where the resin’s hydroxyl group is esterified with N-Boc-isonipecotic acid using DIC/DMAP in DMF. After Boc deprotection with 20% TFA, the secondary amine reacts with bromoacetyl bromide to install the alkylation handle. Resin-bound intermediates then undergo nucleophilic displacement with 6-hydroxy-3(2H)-pyridazinone potassium salt (generated in situ with KOH) in DMF at 50°C for 18h [1].
Critical advantages include:
Table 3: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solid-Phase Approach | Traditional Solution-Phase |
---|---|---|
Overall Yield | 89% (after cleavage) | 73% (multi-step cumulative) |
Purity | >90% (no chromatography) | >97% (requires chromatography) |
Scalability | ≤100g per batch | Multi-kilogram capability |
Key Advantage | Automated library production | Established regulatory pathway |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2